![molecular formula C16H17BrN2OS2 B285413 4-(4-Bromophenyl)-2-{[3-oxo-3-(1-pyrrolidinyl)propyl]sulfanyl}-1,3-thiazole](/img/structure/B285413.png)
4-(4-Bromophenyl)-2-{[3-oxo-3-(1-pyrrolidinyl)propyl]sulfanyl}-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-2-{[3-oxo-3-(1-pyrrolidinyl)propyl]sulfanyl}-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in different biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-2-{[3-oxo-3-(1-pyrrolidinyl)propyl]sulfanyl}-1,3-thiazole is not well understood. However, it is believed to interact with thiol groups in proteins and other biomolecules, leading to changes in their structure and function. This interaction may result in the inhibition or activation of various biochemical pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application. In drug discovery, the compound has been shown to have activity against various cancer cell lines and to inhibit the growth of bacteria and fungi. As a fluorescent probe, it has been used to detect changes in thiol levels in cells and tissues. In gas separation and storage, it has been used as a ligand in the development of metal-organic frameworks with high selectivity and capacity for certain gases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-Bromophenyl)-2-{[3-oxo-3-(1-pyrrolidinyl)propyl]sulfanyl}-1,3-thiazole in lab experiments is its high yield and purity. It is also relatively easy to synthesize using readily available starting materials. However, one limitation is that its mechanism of action is not well understood, making it difficult to predict its effects in different systems. Additionally, its potential toxicity and side effects are not fully known, making it important to use caution when handling and using the compound.
Zukünftige Richtungen
There are several possible future directions for research involving 4-(4-Bromophenyl)-2-{[3-oxo-3-(1-pyrrolidinyl)propyl]sulfanyl}-1,3-thiazole. One area of interest is in the development of new molecules for drug discovery, using this compound as a scaffold. Another area is in the development of new fluorescent probes for thiol detection, using modifications of the compound to improve sensitivity and selectivity. Additionally, there is potential for further exploration of the compound's use in gas separation and storage, with a focus on developing more efficient and effective metal-organic frameworks.
Synthesemethoden
The synthesis of 4-(4-Bromophenyl)-2-{[3-oxo-3-(1-pyrrolidinyl)propyl]sulfanyl}-1,3-thiazole involves the reaction of 4-bromoacetophenone, 1-pyrrolidinecarbonyl chloride, and thiourea in the presence of a catalyst such as triethylamine. The reaction proceeds through a series of steps, including the formation of an intermediate compound that is then cyclized to give the final product. The yield of the product is typically high, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-2-{[3-oxo-3-(1-pyrrolidinyl)propyl]sulfanyl}-1,3-thiazole has several applications in scientific research. It has been used as a scaffold in the design of new molecules for drug discovery. It has also been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, it has been used as a ligand in the development of metal-organic frameworks for gas separation and storage.
Eigenschaften
Molekularformel |
C16H17BrN2OS2 |
---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
3-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H17BrN2OS2/c17-13-5-3-12(4-6-13)14-11-22-16(18-14)21-10-7-15(20)19-8-1-2-9-19/h3-6,11H,1-2,7-10H2 |
InChI-Schlüssel |
WRTZCWYJQUCDLM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CCSC2=NC(=CS2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1CCN(C1)C(=O)CCSC2=NC(=CS2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.